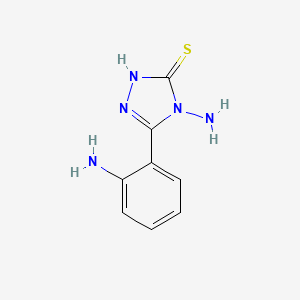
N1,N6-Bis(1,2,2,6,6-pentamethylpiperidin-4-YL)hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N6-Bis(1,2,2,6,6-pentamethylpiperidin-4-YL)hexane-1,6-diamine is a chemical compound known for its unique structure and properties. It belongs to the class of hindered amine light stabilizers (HALS), which are widely used to protect materials from degradation caused by ultraviolet (UV) radiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N6-Bis(1,2,2,6,6-pentamethylpiperidin-4-YL)hexane-1,6-diamine typically involves the reaction of hexane-1,6-diamine with 1,2,2,6,6-pentamethylpiperidine under specific conditions. The reaction is usually catalyzed by lithium amide and conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N6-Bis(1,2,2,6,6-pentamethylpiperidin-4-YL)hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted derivatives .
Applications De Recherche Scientifique
N1,N6-Bis(1,2,2,6,6-pentamethylpiperidin-4-YL)hexane-1,6-diamine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N1,N6-Bis(1,2,2,6,6-pentamethylpiperidin-4-YL)hexane-1,6-diamine involves scavenging free radicals generated by UV radiation. The compound’s piperidine rings play a crucial role in this process by stabilizing the free radicals and preventing them from causing further damage to the material . The molecular targets include the polymer chains in plastics and other materials, where the compound acts to inhibit the degradation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butyl(3,5-di-tert-butyl-4-hydroxybenzyl)malonate: Another HALS compound with similar UV stabilizing properties.
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: Known for its use in the polymer industry as a UV stabilizer.
Uniqueness
N1,N6-Bis(1,2,2,6,6-pentamethylpiperidin-4-YL)hexane-1,6-diamine is unique due to its specific structure, which provides enhanced stability and effectiveness in UV protection compared to other similar compounds. Its dual piperidine rings offer superior free radical scavenging capabilities, making it a preferred choice in applications requiring long-term UV stability .
Propriétés
Numéro CAS |
99835-47-9 |
|---|---|
Formule moléculaire |
C26H54N4 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
N,N'-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C26H54N4/c1-23(2)17-21(18-24(3,4)29(23)9)27-15-13-11-12-14-16-28-22-19-25(5,6)30(10)26(7,8)20-22/h21-22,27-28H,11-20H2,1-10H3 |
Clé InChI |
COFLEVLXIIWATL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1C)(C)C)NCCCCCCNC2CC(N(C(C2)(C)C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



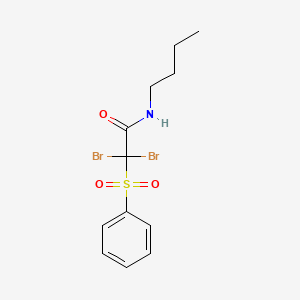

![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
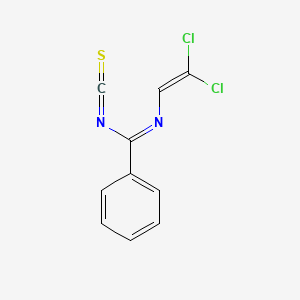
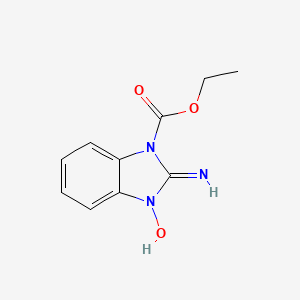
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
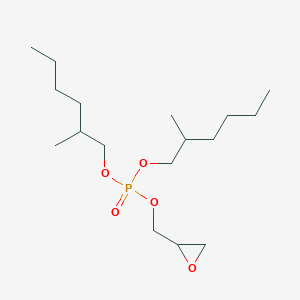
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
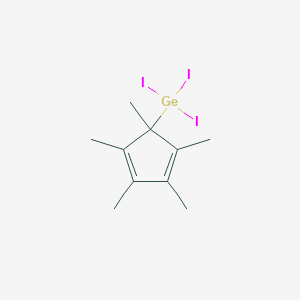
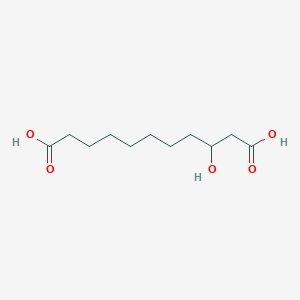
![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
